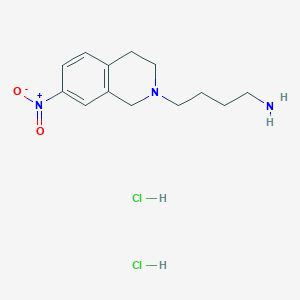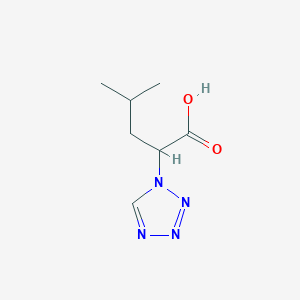
2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride
概要
説明
2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of an aminobutyl group and a nitro group attached to the tetrahydroisoquinoline core
作用機序
Target of Action
The primary target of 2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride is related to the polyamine system . Polyamines are small cationic molecules required for cellular proliferation and are detected at higher concentrations in most tumor tissues, compared to normal tissues .
Mode of Action
The compound is able to arrest proliferation in cell lines by depleting intracellular polyamine levels . It enters mammalian cells via the polyamine transport system .
Biochemical Pathways
The compound affects the polyamine biosynthetic pathway, which is very active during the growth of various cancer cells . Polyamines are often present at high concentrations in rapidly dividing tumor cells and growing tissues . The compound increases the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport, thus exhibiting a regulatory effect on cell proliferation .
Pharmacokinetics
Similar compounds like ibuprofen demonstrate marked stereoselectivity in their pharmacokinetics . Substantial unidirectional inversion of the R-(-) to the S-(+) enantiomer occurs .
Result of Action
The result of the compound’s action is the arrest of proliferation in cell lines by depleting intracellular polyamine levels . This can lead to the induction of oxidative stress in mitochondria at low concentrations .
Action Environment
It’s known that the compound enters mammalian cells via the polyamine transport system . Environmental factors that could potentially influence the compound’s action, efficacy, and stability might include the concentration of polyamines in the cell and the presence of other molecules that interact with the polyamine transport system.
生化学分析
Biochemical Properties
The role of 2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride in biochemical reactions is not fully understood. Its structure suggests that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be dependent on the specific molecular structure of the compound .
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well characterized. It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well characterized. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Aminobutyl Group: The aminobutyl group is introduced through a reductive amination reaction, where a butylamine derivative reacts with the nitro-substituted tetrahydroisoquinoline in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and nitro groups, leading to the formation of corresponding oxides and nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(4-Aminobutyl)-1,2,3,4-tetrahydroisoquinoline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or thiourea.
Major Products:
Oxidation Products: Oxides and nitroso derivatives.
Reduction Products: Amino-substituted tetrahydroisoquinoline.
Substitution Products: Halide or thiol-substituted derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: It is used in studies to investigate the inhibition of specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its role as a precursor for the synthesis of drugs targeting neurological disorders.
Industry:
Material Science: It is used in the development of novel materials with specific chemical and physical properties, such as polymers and coatings.
類似化合物との比較
2-(4-Aminobutyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the aminobutyl group, affecting its interaction with molecular targets.
Uniqueness:
Chemical Structure: The presence of both the aminobutyl and nitro groups in 2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride imparts unique chemical properties, making it distinct from similar compounds.
Biological Activity: The combination of these functional groups enhances its potential as a versatile compound in scientific research, particularly in studies related to enzyme inhibition and drug development.
特性
IUPAC Name |
4-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c14-6-1-2-7-15-8-5-11-3-4-13(16(17)18)9-12(11)10-15;;/h3-4,9H,1-2,5-8,10,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAITRWRECHVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])CCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)

![[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B3162123.png)

![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)





![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3162215.png)



